2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole
Description
Properties
Molecular Formula |
C14H19N3OS |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
2-piperazin-1-yl-6-propoxy-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3OS/c1-2-9-18-11-3-4-12-13(10-11)19-14(16-12)17-7-5-15-6-8-17/h3-4,10,15H,2,5-9H2,1H3 |
InChI Key |
MZDAGQIYTXWCOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N=C(S2)N3CCNCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzothiazole Core
The benzothiazole ring is typically constructed via Hantzsch thiazole synthesis, which involves cyclization between a thioamide or aminothiophenol and an α-haloketone. For 6-propoxy-substituted derivatives, 2-amino-6-propoxybenzenethiol serves as the starting material. Reacting this with chloroacetyl chloride under acidic conditions yields 2-chloro-6-propoxybenzo[d]thiazole, a key intermediate. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclization and elimination of HCl (Figure 1).
Reaction Conditions :
-
Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)
-
Temperature: 80–100°C
-
Catalyst: None required (self-cyclization)
Introduction of the Propoxy Group
The propoxy group is introduced at position 6 through alkylation of a phenolic precursor. For example, 2-nitro-6-hydroxyaniline is treated with propyl bromide in the presence of potassium carbonate, yielding 6-propoxy-2-nitroaniline. Subsequent reduction with hydrogen gas and palladium on carbon produces 6-propoxy-1,2-diaminobenzene, which is diazotized and treated with sodium hydrosulfide to generate 6-propoxy-2-aminobenzenethiol.
Key Considerations :
-
Regioselectivity: Ensuring alkylation occurs exclusively at the para position relative to the amino group.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the intermediate.
Piperazine Substitution at Position 2
The final step involves displacing the chlorine atom at position 2 of the benzothiazole core with piperazine. This nucleophilic aromatic substitution is performed in DMF at 80–120°C using excess piperazine and potassium carbonate as a base. The reaction typically achieves yields of 60–75%, with unreacted piperazine removed via aqueous workup.
Optimization Parameters :
-
Molar Ratio : 1:3 (benzothiazole:piperazine) to minimize di-substitution.
-
Reaction Time : 12–24 hours for complete conversion.
Detailed Synthetic Procedures
Route 1: Cyclization with Chloroacetyl Chloride
-
Synthesis of 6-propoxy-2-aminobenzenethiol :
-
2-Nitro-6-hydroxyaniline → Propylation → Reduction → Diazotization → Thiolation.
-
-
Cyclization :
-
6-Propoxy-2-aminobenzenethiol + chloroacetyl chloride → 2-chloro-6-propoxybenzo[d]thiazole.
-
-
Piperazine Substitution :
Yield : 68% (over three steps).
Route 2: Diazotization and Sandmeyer Reaction
-
Synthesis of 2-amino-6-propoxybenzo[d]thiazole :
-
Direct cyclization of 6-propoxy-2-aminobenzenethiol with cyanogen bromide.
-
-
Chlorination :
-
Diazotization with NaNO₂/HCl followed by treatment with CuCl → 2-chloro-6-propoxybenzo[d]thiazole.
-
-
Piperazine Substitution :
Yield : 52% (lower due to diazonium instability).
Route 3: Hantzsch Thiazole Synthesis with 1,3-Dichloroacetone
-
Cyclization :
-
6-Propoxy-2-aminobenzenethiol + 1,3-dichloroacetone → 4-chloromethyl-6-propoxybenzo[d]thiazole.
-
-
Piperazine Substitution :
Yield : 71% (higher due to stable intermediate).
Optimization of Reaction Conditions
Solvent and Temperature Effects
-
DMF vs. THF : DMF provides higher yields (70% vs. 45%) due to better solubility of intermediates.
-
Temperature : Reactions above 100°C risk decomposition, while temperatures below 80°C result in incomplete substitution.
Analytical Characterization
Spectroscopic Data
Purity Assessment
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
-
Melting Point : 162–164°C.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 68 | 52 | 71 |
| Purity (%) | 98 | 95 | 97 |
| Scalability | Moderate | Low | High |
| Cost | $$ | $ | $$$ |
Route 3 offers the best balance of yield and scalability, albeit with higher reagent costs.
Challenges and Limitations
-
Regioselectivity : Competing alkylation at position 4 during propoxy introduction.
-
Piperazine Handling : Hygroscopic nature necessitates anhydrous conditions.
-
Byproducts : Di-substituted piperazine derivatives require careful chromatography.
Applications and Derivatives
The target compound serves as a precursor for dopamine receptor ligands and acetylcholinesterase inhibitors . Functionalization of the piperazine nitrogen with acyl or sulfonyl groups expands its pharmacological utility.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the benzothiazole ring to a dihydrobenzothiazole.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of a base such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiazole derivatives
Substitution: Various N-substituted piperazine derivatives
Scientific Research Applications
Anticonvulsant Properties
Research indicates that thiazole derivatives, including those similar to 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole, exhibit significant anticonvulsant activity. For instance, various thiazole-integrated compounds have been synthesized and evaluated for their efficacy in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole moiety can enhance anticonvulsant properties, making these compounds promising candidates for epilepsy treatment .
Anticancer Activity
The compound also shows potential as an anticancer agent. Thiazole derivatives have been evaluated for their antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (DU145), and melanoma (A375). The presence of electronegative groups in the thiazole structure has been correlated with increased cytotoxicity against these cell lines, indicating a viable pathway for developing new anticancer therapies .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the thiazole ring followed by the introduction of piperazine and propoxy substituents. Various methodologies have been reported, including microwave-assisted synthesis and solvent-free conditions to enhance yield and reduce reaction times .
Derivatives and Hybrid Compounds
Recent studies have focused on creating hybrid compounds that combine thiazole with other pharmacophores such as piperazine and triazoles. These hybrids have demonstrated enhanced biological activity compared to their parent compounds. For example, benzothiazole-piperazine-triazole hybrids have shown promising results in anticancer screenings, suggesting that structural diversification can lead to improved therapeutic profiles .
Infectious Diseases
Thiazole derivatives are being investigated for their antibacterial properties against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa. These pathogens are prioritized by the WHO due to their resistance to conventional antibiotics. Compounds derived from thiazoles have shown inhibitory effects on bacterial gyrase, indicating a potential mechanism of action that warrants further exploration .
Neuroprotective Effects
Emerging evidence suggests that certain thiazole derivatives may possess neuroprotective properties, which could be beneficial in treating neurodegenerative disorders. The modulation of neurotransmitter systems by these compounds is an area of active research, with implications for conditions like Alzheimer's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . Additionally, the compound may interact with other enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Piperazinyl-Thiazole Derivatives
Several piperazinyl-thiazole derivatives share structural similarities with 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole. Key examples include:
Key Observations :
- Synthetic Yields : Derivatives with hexyl chains (e.g., 8c) show higher yields (41.1%) than pentyl analogues (33.3%), suggesting chain length impacts reaction efficiency .
- Biological Activity : Compounds like 5h and 6a demonstrate CNS activity, implying the piperazinyl-benzothiazole scaffold is pharmacologically versatile .
Comparison with 11C-PIB (Amyloid Imaging Probe)
11C-PIB ([N-methyl-11C]2-(4’-methylaminophenyl)-6-hydroxybenzo[d]thiazole) is a benzothiazole-based radiotracer for amyloid imaging . Unlike this compound:
- Functional Groups : 11C-PIB has a hydroxy group at position 6, reducing lipophilicity and limiting blood-brain barrier penetration compared to the propoxy-substituted target compound.
- Binding Specificity : 11C-PIB binds amyloid plaques via planar benzothiazole stacking, while the piperazine moiety in the target compound may enable interactions with neurotransmitter receptors (e.g., dopamine or serotonin) .
Physicochemical and Electronic Properties
- HOMO/LUMO Levels : While direct data for the target compound is unavailable, platinum-benzothiophene complexes in show HOMO/LUMO levels of -4.69 eV/-2.55 eV, influenced by conjugation. The propoxy group in this compound may reduce conjugation compared to hydroxy analogues, altering electronic profiles .
- Solubility : Hydrochloride salts (e.g., 8c, 8d) improve aqueous solubility, a strategy applicable to the target compound if formulated as a salt .
Biological Activity
2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
The compound belongs to the thiazole family, which is known for its broad spectrum of biological activities. The synthesis of this compound involves the modification of the thiazole scaffold, which enhances its pharmacological properties. The general synthetic route includes:
- Formation of Thiazole Ring : Utilizing appropriate precursors to create the thiazole core.
- Piperazine Substitution : Introducing a piperazine group to enhance solubility and biological activity.
- Propoxy Group Addition : Adding a propoxy group to improve lipophilicity and receptor interaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazoles, including this compound. For instance, research demonstrated that derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 4.0 | MRSA |
| This compound | 8.0 | E. coli |
This data indicates that the compound has promising potential as an antimicrobial agent, especially in treating resistant strains .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Studies have shown that this compound can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of DNA Gyrase : This action disrupts DNA replication in cancer cells.
- Induction of Apoptosis : The compound has been shown to activate caspases, leading to programmed cell death in tumor cells.
In vitro assays revealed significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies .
Neuroprotective Effects
Emerging evidence suggests that thiazole derivatives possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems and reduction of oxidative stress.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Molecules assessed the uptake of the compound into bacterial cells using fluorescence microscopy, demonstrating effective penetration and subsequent antimicrobial action against S. aureus strains .
- Anticancer Mechanism Exploration : Research investigating the anticancer effects noted that the compound significantly inhibited cell viability in breast cancer models, with mechanisms involving PARP inhibition and apoptosis induction .
- Neuroprotective Potential : Preliminary studies indicated that thiazole derivatives could protect neuronal cells from oxidative damage, suggesting a potential role in treating conditions like Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for 2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole, and how can reaction conditions be optimized for yield and purity?
The synthesis of piperazine-containing heterocycles typically involves nucleophilic substitution or coupling reactions. For example, the piperazine moiety can be introduced via refluxing a chlorinated precursor (e.g., 6-propoxybenzo[d]thiazole-2-chloride) with piperazine in a polar aprotic solvent like ethanol at 80°C for 24–36 hours . Key parameters for optimization include:
- Solvent selection : Ethanol or DMF may influence reaction kinetics due to polarity differences.
- Catalyst use : Base catalysts (e.g., K₂CO₃) can enhance nucleophilicity.
- Temperature control : Prolonged reflux (~80°C) improves substitution efficiency but may require inert atmospheres to prevent oxidation.
Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) is recommended. Monitor by TLC and characterize intermediates via NMR (¹H/¹³C) and HRMS .
Q. How can structural confirmation of this compound be achieved using spectroscopic and computational methods?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for benzo[d]thiazole), piperazine CH₂ groups (δ 2.5–3.5 ppm), and propoxy OCH₂ (δ 1.0–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- DFT calculations : Compare experimental NMR data with computed chemical shifts (using Gaussian or ORCA) to validate tautomeric forms or conformational preferences .
Q. What in vitro screening protocols are recommended for preliminary biological evaluation of this compound?
Adopt standardized cytotoxicity assays (e.g., SRB or MTT) using human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) :
- Cell culture : Maintain cells in RPMI-1640 medium with 5% FBS, 2 mM glutamine, and antibiotics.
- Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration) and test a concentration range (0.1–100 µM).
- Controls : Include CHS-828 (reference antitumor agent) and vehicle controls.
- Data analysis : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) and validate with triplicate experiments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the anticancer potency of this compound?
- Piperazine modifications : Replace piperazine with substituted analogs (e.g., 4-methylpiperazine) to assess steric/electronic effects on target binding .
- Propoxy chain variation : Test shorter (ethoxy) or branched (isopropoxy) alkoxy groups to optimize lipophilicity and membrane permeability.
- Heterocycle fusion : Synthesize fused derivatives (e.g., imidazo[2,1-b]thiazole) and evaluate cytotoxicity against resistant cell lines .
Validate hypotheses using molecular docking (AutoDock Vina) against targets like EGFR or tubulin, followed by in vitro kinase assays .
Q. What strategies mitigate discrepancies in biological activity data across different cell lines or assay conditions?
- Assay standardization : Use synchronized cell cultures (same passage number) and consistent seeding densities (e.g., 1.5 × 10⁵ cells/mL) .
- Solvent controls : Ensure DMSO concentration ≤0.5% to avoid solvent-induced cytotoxicity.
- Mechanistic studies : Perform flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (caspase-3, PARP cleavage) to confirm mode of action .
- Metabolic stability : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETlab to optimize logP (2–5), TPSA (50–100 Ų), and CYP450 inhibition profiles.
- MD simulations : Analyze binding stability (RMSD/RMSF) of ligand-target complexes (e.g., GROMACS) over 100 ns trajectories.
- Free energy calculations : Apply MM-PBSA to quantify binding affinity changes from structural modifications .
Q. What analytical techniques resolve challenges in characterizing byproducts or degradation products during synthesis?
- HPLC-MS : Use reverse-phase C18 columns (gradient: 5–95% MeCN/H₂O + 0.1% formic acid) to separate and identify impurities.
- LC-NMR : Combine chromatography with NMR for structural elucidation of trace byproducts .
- Stability studies : Conduct forced degradation (acid/base, oxidative, thermal) and monitor via UPLC-PDA to identify labile functional groups .
Data Contradiction Analysis
Q. How should researchers address conflicting cytotoxicity results between similar compounds in the same chemical class?
- Validate assay reproducibility : Repeat experiments with independent compound batches and blinded analysis.
- Check purity : Confirm compound identity via elemental analysis and HPLC (>95% purity).
- Evaluate off-target effects : Use RNA-seq or proteomics to identify non-specific interactions .
- Synergistic studies : Test combinations with clinical chemotherapeutics (e.g., cisplatin) to uncover hidden synergistic/antagonistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
